molecular formula C15H23BrN2O4S2 B3227657 Tert-butyl 3-((5-bromothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate CAS No. 1261231-86-0

Tert-butyl 3-((5-bromothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate

Cat. No.: B3227657
CAS No.: 1261231-86-0
M. Wt: 439.4 g/mol
InChI Key: KKQCRZTYPIIQEZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-((5-bromothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate is a bromothiophene-containing piperidine derivative. Its structure features a tert-butyl carbamate-protected piperidine ring with a sulfonamido-linked 5-bromothiophene substituent. This compound is part of a broader class of tert-butyl piperidine carboxylates, which are frequently utilized as intermediates in medicinal chemistry and organic synthesis due to their modular reactivity and ease of functionalization .

Properties

IUPAC Name

tert-butyl 3-[[(5-bromothiophen-2-yl)sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O4S2/c1-15(2,3)22-14(19)18-8-4-5-11(10-18)9-17-24(20,21)13-7-6-12(16)23-13/h6-7,11,17H,4-5,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQCRZTYPIIQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301113255
Record name 1-Piperidinecarboxylic acid, 3-[[[(5-bromo-2-thienyl)sulfonyl]amino]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301113255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261231-86-0
Record name 1-Piperidinecarboxylic acid, 3-[[[(5-bromo-2-thienyl)sulfonyl]amino]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261231-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-[[[(5-bromo-2-thienyl)sulfonyl]amino]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301113255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl 3-((5-bromothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate, also known as (R)-tert-butyl 3-(5-bromothiophene-2-sulfonamido)piperidine-1-carboxylate, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C₁₅H₂₃BrN₂O₄S₂
  • Molecular Weight : 439.39 g/mol
  • CAS Number : 1261231-86-0

The compound exhibits biological activity primarily through the inhibition of specific kinases involved in inflammatory pathways and cellular signaling. Notably, it has been studied for its inhibitory effects on GSK-3β, IKK-β, and ROCK-1 kinases. These kinases play critical roles in various cellular processes, including inflammation, apoptosis, and cell proliferation.

Inhibitory Activity

Research indicates that this compound effectively suppresses the production of pro-inflammatory cytokines and nitric oxide in cellular models. The compound has shown promising IC₅₀ values in the range of nanomolar concentrations against these kinases, suggesting potent activity:

KinaseIC₅₀ Value (nM)Reference
GSK-3β10 - 1314
IKK-βNot specified
ROCK-1Not specified

Cytotoxicity Studies

Cytotoxicity assays performed on various cell lines (e.g., HT-22 and BV-2) revealed that the compound does not significantly decrease cell viability at concentrations up to 10 µM. This is crucial for therapeutic applications as it indicates a favorable safety profile:

CompoundCell LineConcentration (µM)Viability (%)
This compoundHT-2210>90
This compoundBV-210>90

Case Studies

In a recent study investigating the anti-inflammatory properties of various compounds, this compound was highlighted for its ability to reduce inflammation markers in lipopolysaccharide-induced models. The results demonstrated a significant reduction in both nitric oxide production and pro-inflammatory cytokines:

"Compound 62 effectively suppressed the production of nitric oxide (NO) and pro-inflammatory cytokines in the lipopolysaccharide-induced model of inflammation" .

Comparison with Similar Compounds

Table 1. Comparison with Analogous Piperidine Carboxylates

Compound Name Substituent Synthesis Highlights Key Features
Target Compound : this compound 5-Bromothiophene-2-sulfonamido Likely involves SN2 displacement or sulfonylation (similar to ) Bromine enables cross-coupling; sulfonamido enhances polarity
Tert-butyl (S)-3-(((4-bromo-2-nitrophenyl)amino)methyl)piperidine-1-carboxylate () 4-Bromo-2-nitroaniline Heating with K₂CO₃ in DMF at 80°C Nitro group aids in subsequent reductions; bromine for functionalization
Tert-butyl 4-(5-(3,3a-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate () Indazolyl-pyrazolopyrimidine Multi-step coupling reactions Heterocyclic backbone for kinase inhibition; methoxy improves solubility
Tert-butyl 4-((3-oxobicyclo[2.2.1]heptan-2-yl)methyl)piperidine-1-carboxylate () Bicyclo[2.2.1]heptanone Microwave-assisted Zn/Cu/Au-mediated coupling Rigid bicyclic structure for conformational restraint in drug design
Tert-butyl 3-(((3-nitropyridin-2-yl)thio)methyl)piperidine-1-carboxylate () 3-Nitropyridinylthio Pd/Cu-catalyzed thioether formation Nitropyridine enhances electron-withdrawing effects; thioether for redox activity

Research Findings and Implications

Physicochemical Properties

  • Polarity: The sulfonamido group increases hydrophilicity compared to non-polar analogs like the bicycloheptanone derivative () .
  • Reactivity : The 5-bromothiophene moiety offers distinct advantages over nitro- or methoxy-substituted analogs (), enabling transition-metal-catalyzed derivatization .

Q & A

Q. What are the standard synthetic strategies for preparing Tert-butyl 3-((5-bromothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate?

Answer: The synthesis typically involves multi-step reactions:

Alkylation : React a piperidine precursor with tert-butyl bromoacetate in the presence of a base (e.g., triethylamine or sodium hydride) in solvents like tetrahydrofuran (THF) or dichloromethane (DCM) .

Sulfonamidation : Couple the intermediate with 5-bromothiophene-2-sulfonyl chloride under controlled temperatures (0–20°C) .

Purification : Use column chromatography or recrystallization to isolate the final product.

Q. Key Considerations :

  • Solvent polarity impacts reaction efficiency (DCM vs. THF) .
  • Base selection affects deprotonation and intermediate stability .

Q. What analytical techniques are recommended for characterizing this compound?

Answer: Primary Methods :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in deuterated solvents (e.g., CDCl3) confirm structural integrity and regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) under reverse-phase conditions .

Q. Secondary Methods :

  • Infrared Spectroscopy (FT-IR) : Identify functional groups (e.g., sulfonamide N–H stretches) .

Q. What safety precautions are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Emergency Protocols :
    • Skin contact: Wash with soap/water; seek medical attention if irritation persists .
    • Eye exposure: Flush with water for 15 minutes .
  • Storage : Keep in sealed containers under inert atmosphere (N2 or Ar) at room temperature .

Advanced Research Questions

Q. How can researchers optimize reaction yields under varying synthetic conditions?

Answer: Methodological Approaches :

  • Design of Experiments (DOE) : Systematically vary parameters (solvent, temperature, base strength) to identify optimal conditions .
  • In Situ Monitoring : Use FT-IR or LC-MS to track reaction progress and terminate at peak conversion .
  • Purification Comparison : Compare column chromatography (higher purity) vs. recrystallization (cost-effective) for yield trade-offs .

Q. Example Optimization Table :

VariableTested ConditionsImpact on Yield
SolventTHF vs. DCMDCM improves solubility of intermediates
Temperature0°C vs. 20°CLower temps reduce side reactions
BaseEt3N vs. NaHNaH enhances alkylation efficiency

Q. How should researchers address contradictory bioactivity data in different assay systems?

Answer: Resolution Strategies :

Assay Validation :

  • Confirm compound stability in assay buffers (e.g., pH 7.4, 37°C) using HPLC .
  • Test for metabolite interference via mass spectrometry .

Orthogonal Assays :

  • Compare surface plasmon resonance (SPR) for binding affinity with functional cellular assays (e.g., cAMP modulation) .

Data Normalization :

  • Use internal controls (e.g., known inhibitors) to calibrate inter-assay variability .

Case Study : Discrepancies in IC50 values may arise from differential protein binding; assess using equilibrium dialysis .

Q. How can researchers mitigate unknown chronic toxicity risks during long-term studies?

Answer: Tiered Screening Approach :

In Vitro Screening :

  • Conduct cytotoxicity assays (e.g., MTT on HEK293 cells) at 72-hour exposure .

In Vivo Models :

  • Acute toxicity testing in rodents (LD50 determination) .
  • Subchronic studies (28-day exposure) to monitor organ toxicity .

Metabolite Profiling :

  • Use LC-MS to identify reactive metabolites (e.g., glutathione adducts) that may indicate hepatotoxicity .

Q. Precautionary Measures :

  • Regular health monitoring for lab personnel handling the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-((5-bromothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate
Reactant of Route 2
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Tert-butyl 3-((5-bromothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate

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